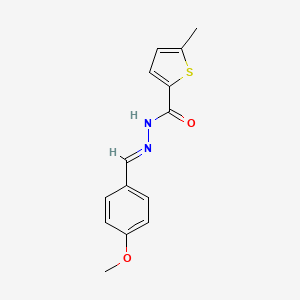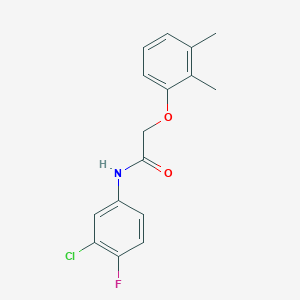
N-(6-methyl-2-pyridinyl)-2-thiophenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(6-methyl-2-pyridinyl)-2-thiophenesulfonamide, also known as NSC-750854, is a small molecule inhibitor that has been extensively studied for its potential applications in cancer therapy. This compound belongs to the class of sulfonamide-based drugs, which are known for their diverse biological activities and therapeutic potential.
Scientific Research Applications
N-(6-methyl-2-pyridinyl)-2-thiophenesulfonamide has been extensively studied for its potential applications in cancer therapy. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, N-(6-methyl-2-pyridinyl)-2-thiophenesulfonamide has been shown to inhibit the activity of several enzymes that are involved in cancer progression, such as matrix metalloproteinases and histone deacetylases.
Mechanism of Action
The exact mechanism of action of N-(6-methyl-2-pyridinyl)-2-thiophenesulfonamide is not fully understood. However, it is believed to act by inhibiting the activity of several enzymes that are involved in cancer progression. For example, N-(6-methyl-2-pyridinyl)-2-thiophenesulfonamide has been shown to inhibit the activity of matrix metalloproteinases, which are enzymes that are involved in the breakdown of extracellular matrix proteins. This inhibition can prevent the invasion and metastasis of cancer cells. N-(6-methyl-2-pyridinyl)-2-thiophenesulfonamide has also been shown to inhibit the activity of histone deacetylases, which are enzymes that regulate gene expression. This inhibition can lead to the activation of tumor suppressor genes and the inhibition of oncogenes.
Biochemical and Physiological Effects:
N-(6-methyl-2-pyridinyl)-2-thiophenesulfonamide has been shown to have several biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, which can lead to the death of these cells. In addition, N-(6-methyl-2-pyridinyl)-2-thiophenesulfonamide has been shown to inhibit the activity of several enzymes that are involved in cancer progression, which can prevent the invasion and metastasis of cancer cells. However, N-(6-methyl-2-pyridinyl)-2-thiophenesulfonamide has also been shown to have some cytotoxic effects on normal cells, which can limit its therapeutic potential.
Advantages and Limitations for Lab Experiments
N-(6-methyl-2-pyridinyl)-2-thiophenesulfonamide has several advantages for lab experiments. It can be easily synthesized in the laboratory and is relatively stable. In addition, it has been extensively studied for its potential applications in cancer therapy, which can provide a strong foundation for further research. However, N-(6-methyl-2-pyridinyl)-2-thiophenesulfonamide also has some limitations for lab experiments. It has some cytotoxic effects on normal cells, which can limit its therapeutic potential. In addition, the exact mechanism of action of N-(6-methyl-2-pyridinyl)-2-thiophenesulfonamide is not fully understood, which can make it difficult to design experiments to study its effects.
Future Directions
There are several future directions for research on N-(6-methyl-2-pyridinyl)-2-thiophenesulfonamide. One direction is to further study its mechanism of action, which can provide insights into its potential therapeutic applications. Another direction is to study its effects in combination with other cancer therapies, such as chemotherapy and radiation therapy. This can provide a more comprehensive understanding of its potential applications in cancer therapy. Finally, future research can focus on developing more potent and selective inhibitors of the enzymes targeted by N-(6-methyl-2-pyridinyl)-2-thiophenesulfonamide, which can improve its therapeutic potential.
Synthesis Methods
N-(6-methyl-2-pyridinyl)-2-thiophenesulfonamide can be synthesized by reacting 6-methyl-2-pyridinylamine with 2-chloroethanesulfonyl chloride in the presence of a base. This reaction results in the formation of N-(6-methyl-2-pyridinyl)-2-ethanesulfonyl chloride, which can be further reacted with thiophenol to obtain N-(6-methyl-2-pyridinyl)-2-thiophenesulfonamide. The synthesis of this compound has been well documented in the literature and can be easily reproduced in the laboratory.
properties
IUPAC Name |
N-(6-methylpyridin-2-yl)thiophene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2S2/c1-8-4-2-5-9(11-8)12-16(13,14)10-6-3-7-15-10/h2-7H,1H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDLOLGWRKMDCTD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)NS(=O)(=O)C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(6-methyl-2-pyridinyl)-2-thiophenesulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-chloro-N'-[(2-chlorobenzoyl)oxy]benzenecarboximidamide](/img/structure/B5707056.png)
![N-[3-chloro-2-(1-piperidinyl)phenyl]-2-methoxybenzamide](/img/structure/B5707059.png)

![N'-{[2-(3-chlorophenoxy)propanoyl]oxy}-2-(1-naphthyl)ethanimidamide](/img/structure/B5707092.png)

![4-[1-cyano-2-(1-ethyl-2-methyl-1H-indol-3-yl)vinyl]benzonitrile](/img/structure/B5707107.png)


![N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N'-1-naphthylurea](/img/structure/B5707133.png)
![2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-N-2-naphthylacetamide](/img/structure/B5707135.png)

![4-[(2,4-dimethylphenoxy)acetyl]morpholine](/img/structure/B5707144.png)
